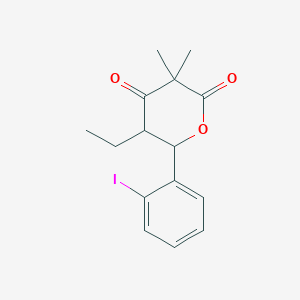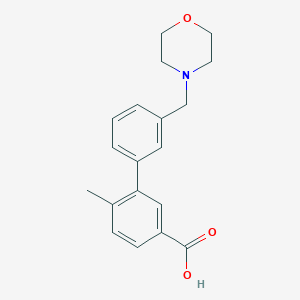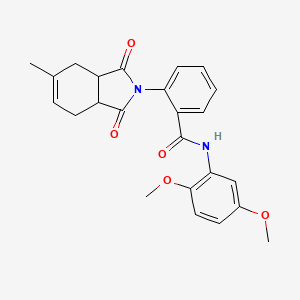
5-ethyl-6-(2-iodophenyl)-3,3-dimethyldihydro-2H-pyran-2,4(3H)-dione
Übersicht
Beschreibung
5-ethyl-6-(2-iodophenyl)-3,3-dimethyldihydro-2H-pyran-2,4(3H)-dione is a chemical compound that has been widely used in scientific research. It is also known as EI-1 and belongs to the class of pyranone derivatives. The compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Wirkmechanismus
The mechanism of action of EI-1 involves the inhibition of enzyme activity. It has been shown to bind to the active site of enzymes and prevent substrate binding, leading to the inhibition of enzyme activity. The precise mechanism of action of EI-1 is still being studied, and further research is needed to fully understand its mode of action.
Biochemical and Physiological Effects:
EI-1 has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in neurotransmitter synthesis, leading to a decrease in neurotransmitter levels. EI-1 has also been shown to have anti-inflammatory activity by inhibiting the activity of cyclooxygenase enzymes. Furthermore, EI-1 has been found to have anticancer activity by inducing apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
EI-1 has several advantages and limitations for lab experiments. One advantage is its high potency, which allows for the use of lower concentrations in experiments. EI-1 is also relatively stable and can be stored for long periods without degradation. However, one limitation is its low solubility in aqueous solutions, which can limit its use in certain experiments. Additionally, EI-1 has been found to have off-target effects, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research on EI-1. One area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the identification of the precise mechanism of action of EI-1, which could lead to the development of more potent and selective inhibitors. Additionally, further studies are needed to fully understand the biochemical and physiological effects of EI-1 and its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
EI-1 has been used in various scientific research applications, including cancer research, drug discovery, and enzyme inhibition studies. It has been shown to inhibit the activity of several enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. EI-1 has also been found to have anticancer activity against several cancer cell lines, including breast cancer, colon cancer, and lung cancer.
Eigenschaften
IUPAC Name |
5-ethyl-6-(2-iodophenyl)-3,3-dimethyloxane-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17IO3/c1-4-9-12(10-7-5-6-8-11(10)16)19-14(18)15(2,3)13(9)17/h5-9,12H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBPAIPXNVPICIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(OC(=O)C(C1=O)(C)C)C2=CC=CC=C2I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17IO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{[(4-nitrophenyl)amino]carbonothioyl}-2,2-diphenylacetamide](/img/structure/B3952467.png)
![1-[3-(3-isobutyl-1H-1,2,4-triazol-5-yl)propyl]piperidin-2-one](/img/structure/B3952471.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B3952476.png)
![3-allyl-5-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3952480.png)
![1-(3-{[(2-furylmethyl)amino]methyl}-2-pyridinyl)-3-piperidinol](/img/structure/B3952481.png)
![N-{4-[acetyl(methyl)amino]phenyl}-2-ethylhexanamide](/img/structure/B3952489.png)
![2,4-dichloro-6-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B3952509.png)

![N-(1-cyano-1-methylethyl)-2-[(4-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B3952530.png)

![5-[3-ethoxy-4-(2-methyl-3-phenoxypropoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3952544.png)

![ethyl 4-[(3,5-dichlorophenyl)amino]-4-oxobutanoate](/img/structure/B3952559.png)
